N,N'-Dimethyldiphenylthiuram disulphide
Overview
Description
N,N'-Dimethyldiphenylthiuram disulphide is a useful research compound. Its molecular formula is C16H16N2S4 and its molecular weight is 364.6 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(methylphenylthiocarbamoyl)disulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37161. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Self-Healing Elastomers : Bis(4-aminophenyl) disulfide is effectively used as a dynamic crosslinker for designing self-healing poly(urea–urethane) elastomers. These materials show quantitative healing efficiency at room temperature without the need for catalysts or external intervention (Rekondo et al., 2014).
Spectrophotometric Determination of Carbon Disulfide : A compound related to bis(methylphenylthiocarbamoyl)disulfide, bis(4-(4′-nitrophenyl)azo-2-nitrophenyl) disulfide (NADS), has been synthesized and used for the indirect photometric determination of carbon disulfide in atmospheric air and model gas mixtures (Veksler et al., 2003).
Synthetic Preparations : A robust and facile synthetic preparation of bis(thiocarbonyl)disulfides has been presented, providing an alternative to the common oxidation method. This approach is useful in the preparation of tertiary (thiocarbonyl)sulfanyl compounds (Weber et al., 2006).
Vulcanization Reactions : Bis(diisopropyl)thiophosphoryl disulfide has been used as a sulfur donor in the vulcanization of cis-1,4-polyisoprene. The vulcanizate shows good thermal and thermal oxidative aging behavior due to the formation of zinc diisopropyldithiophosphate in situ (Pimblott et al., 1975).
Catalytic Disulfides : Bis(trifluoromethyl) disulfide acts as a catalyst in the transylidation of stable sulfonium ylids with alkyl sulfides, producing new ylids. This reaction demonstrates the catalytic potential of certain disulfides in organic synthesis (Matsuyama et al., 1973).
Synthesis of Cyclic Mono- and Bis-Disulfides : The synthesis of pseudopeptidic cyclic disulfides has been achieved through iodine oxidation. This process also enables the selective conversion of these compounds to cyclic mono- and bis-thiosulfinates (Bourlès et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
[methyl(phenyl)carbamothioyl]sulfanyl N-methyl-N-phenylcarbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S4/c1-17(13-9-5-3-6-10-13)15(19)21-22-16(20)18(2)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQQCSOIXMZZQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)SSC(=S)N(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147413 | |
Record name | N,N'-Dimethyldiphenylthiuram disulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10591-84-1 | |
Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N′-dimethyl-N,N′-diphenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10591-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Dimethyldiphenylthiuram disulphide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010591841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vulkacit J | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Dimethyldiphenylthiuram disulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dimethyldiphenylthiuram disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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